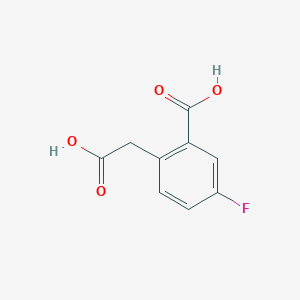
2-(Carboxymethyl)-5-fluorobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
- Double Cyanomethylation : β-alanine reacts with methanal and alkali cyanides, forming bis-methyl cyanides. Subsequent hydrolysis of these intermediates followed by acidification yields β-ADA (N-(2-carboxyethyl)iminodiacetic acid) with high purity . Michael Addition : Another approach involves the Michael addition of acrylic acid to iminodiacetic acid, producing the trisodium salt of β-ADA with good yield and purity .
Chemical Reactions Analysis
2-(Carboxymethyl)-5-fluorobenzoic acid acts as a tetradentate complexing agent . It forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+ . These complexes are biodegradable, unlike those formed with conventional complexing agents like EDTA .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fluoro-Bridged Clusters in Metal-Organic Frameworks
Research by Vizuet et al. (2021) utilized 2-fluorobenzoic acid derivatives to prepare rare-earth metal-organic frameworks (MOFs), highlighting the potential presence of fluoro bridging groups. This study indicates the versatility of fluorobenzoic acid derivatives in constructing complex MOF structures, offering insights into their applications in material science and catalysis (Vizuet et al., 2021).
Biodegradation by Sphingomonas sp.
A study by Boersma et al. (2004) described the biodegradation of fluorobenzoates, including compounds related to 2-(Carboxymethyl)-5-fluorobenzoic acid, by Sphingomonas sp. HB-1. This research provides valuable information on the environmental degradation of fluorinated aromatic compounds and their potential impact on microbial metabolism (Boersma et al., 2004).
Dinuclear Lanthanide Complexes
Du et al. (2021) reported the synthesis and characterization of novel isostructural lanthanide complexes using 2-fluorobenzoic acid, demonstrating its utility in the development of materials with potential applications in luminescence and thermal analysis (Du et al., 2021).
Organolithium Reactions with Halobenzoic Acids
Gohier et al. (2003) explored the reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid derivatives. Their findings contribute to the understanding of chemical reactivity and selectivity in organic synthesis, offering pathways for the development of new compounds (Gohier et al., 2003).
Conformational Analysis and Intramolecular Interactions
Research by Silla et al. (2013) on aminofluorobenzoic acids, related to 2-(Carboxymethyl)-5-fluorobenzoic acid, assessed the influence of fluorine on conformational isomerism. This study enhances the understanding of molecular interactions involving fluorinated compounds, which is crucial for drug design and molecular engineering (Silla et al., 2013).
Metabolism of Fluorinated Benzoates
Mouttaki et al. (2008) investigated the metabolism of fluorinated benzoates by Syntrophus aciditrophicus, providing insight into the biochemical pathways involved in the degradation of fluorinated aromatic compounds. This research has implications for understanding the environmental fate of such compounds (Mouttaki et al., 2008).
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMBGNOEIFPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-5-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
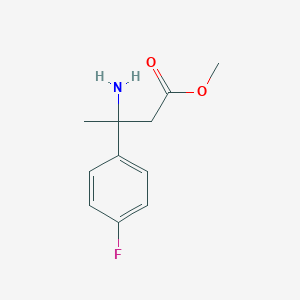



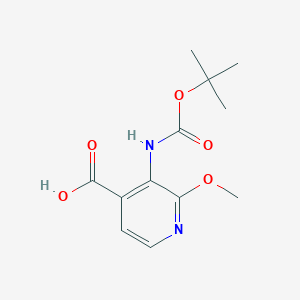



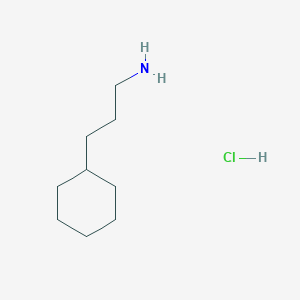

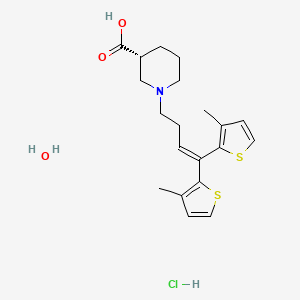
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)